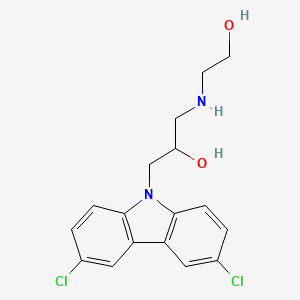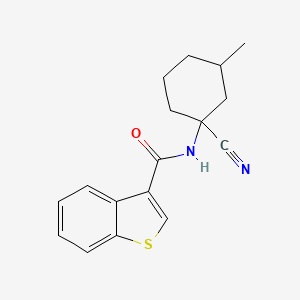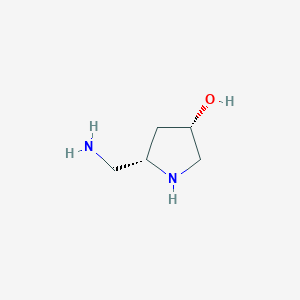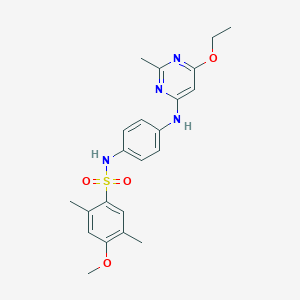
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol, also known as DCPIB, is a small molecule inhibitor used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
作用機序
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol is a selective inhibitor of VRACs and CaCCs. It binds to the channels and blocks their activity, preventing the movement of chloride ions across the cell membrane. This leads to a decrease in cell volume and an alteration in cellular signaling pathways.
Biochemical and Physiological Effects
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol has been shown to have various biochemical and physiological effects in cells and tissues. It has been found to inhibit cell proliferation, induce cell death, and alter gene expression patterns. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol has also been shown to modulate neuronal excitability and synaptic transmission in the brain.
実験室実験の利点と制限
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol is a useful tool for studying the role of VRACs and CaCCs in cellular physiology and pharmacology. It has a high degree of selectivity and potency, making it an effective inhibitor of these channels. However, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol also has limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are many potential future directions for research involving 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol. One area of interest is the role of VRACs and CaCCs in disease states, such as cancer and neurological disorders. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol may also be useful in developing new therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol and its effects on cellular signaling pathways.
合成法
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol can be synthesized using a multi-step process involving the reaction of 3,6-dichlorocarbazole with 2-amino-1-propanol, followed by the reaction with 2-chloroethanol. The final compound is then purified through recrystallization.
科学的研究の応用
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol has been used in various scientific research studies, particularly in the field of physiology and pharmacology. It has been shown to inhibit the activity of volume-regulated anion channels (VRACs) in cells, which are involved in cell volume regulation and ion transport. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol has also been found to inhibit the activity of calcium-activated chloride channels (CaCCs) in cells, which are involved in various physiological processes such as smooth muscle contraction and neuronal excitability.
特性
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2-hydroxyethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c18-11-1-3-16-14(7-11)15-8-12(19)2-4-17(15)21(16)10-13(23)9-20-5-6-22/h1-4,7-8,13,20,22-23H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSLPLAEJSXSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCO)O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2445594.png)

![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)


![N-allyl-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2445603.png)




![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2445613.png)

![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)
![N-(4-chlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2445617.png)